molecular formula C21H32O3 B3023281 4'-n-Butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone CAS No. 898755-45-8

4'-n-Butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

Cat. No.: B3023281
CAS No.: 898755-45-8
M. Wt: 332.5 g/mol
InChI Key: ISNMWMYSMHCGEZ-UHFFFAOYSA-N
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Description

4’-n-Butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is an organic compound with the molecular formula C21H32O3 It is characterized by a valerophenone backbone with a butyl group at the 4’ position and a 5,5-dimethyl-1,3-dioxan-2-yl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-n-Butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone typically involves multi-step organic reactions. One common method includes the alkylation of valerophenone derivatives with butyl halides under basic conditions, followed by the introduction of the 5,5-dimethyl-1,3-dioxan-2-yl group through acetalization reactions. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4’-n-Butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The butyl and dioxan groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4’-n-Butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-n-Butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The dioxan group can enhance the compound’s stability and bioavailability, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 4-(5,5-dimethyl-1,3-dioxan-2-yl): Similar structure but lacks the butyl group.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives: Share the dioxan ring but differ in other substituents.

Properties

IUPAC Name

1-(4-butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-4-5-8-17-11-13-18(14-12-17)19(22)9-6-7-10-20-23-15-21(2,3)16-24-20/h11-14,20H,4-10,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNMWMYSMHCGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645988
Record name 1-(4-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-45-8
Record name 1-(4-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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